molecular formula C19H19N3O4S B2882046 (Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol CAS No. 905781-56-8

(Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol

Cat. No. B2882046
M. Wt: 385.44
InChI Key: BRUMOUOIXCXAAS-VXPUYCOJSA-N
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Description

(Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol, also known as MNTX, is a synthetic compound that belongs to the family of thiazole derivatives. It has gained attention in recent years due to its potential applications in scientific research. In

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities have been synthesized and characterized through various techniques. For instance, imino-4-methoxyphenol thiazole derived Schiff bases were synthesized by condensing amino-nitrothiazole with 5-hydroxy-2-methoxybenzaldehyde, characterized using UV-visible, NMR, and MS techniques, confirming their molecular structures. These compounds were found to have antimicrobial activities against certain bacteria and fungi (H. M. Vinusha et al., 2015).

Antimicrobial Activity

A study on Schiff base ligands derived from thiazole compounds revealed moderate antimicrobial activity against specific bacterial and fungal species. The microbial growth inhibition by these compounds suggests their potential in antimicrobial applications (H. M. Vinusha et al., 2015).

Sensing and Detection

Phenyl thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions, showcasing quick responses, excellent selectivity, and sensitivity. Such chemosensors could be applied in environmental monitoring and chemical analysis (A. K. Manna et al., 2020).

DNA Binding and Anti-tuberculosis Activity

Complexes derived from benzothiazole cores have been studied for their DNA binding and cleavage properties, as well as their anti-tuberculosis activity. This research indicates that such compounds can bind to DNA electrostatically and have shown promising activity against tuberculosis, outperforming standard treatments in some cases (Priya P. Netalkar et al., 2014).

properties

IUPAC Name

3-[2-(2-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-18-9-3-2-8-16(18)20-19-21(10-5-11-23)17(13-27-19)14-6-4-7-15(12-14)22(24)25/h2-4,6-9,12-13,23H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUMOUOIXCXAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol

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